molecular formula C22H22N4O2 B2564449 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone CAS No. 477863-60-8

5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone

Cat. No.: B2564449
CAS No.: 477863-60-8
M. Wt: 374.444
InChI Key: YHKHYGKIRSNGOE-UHFFFAOYSA-N
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Description

5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This particular compound features a piperazine ring substituted with a 4-methylbenzoyl group and a phenyl group attached to the pyridazinone core, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Substitution with Piperazine: The pyridazinone core is then reacted with 4-(4-methylbenzoyl)piperazine. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Phenyl Group Introduction: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the pyridazinone core is treated with a phenyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperazine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as an analgesic and anti-inflammatory agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing inflammation and pain.

    Pathways Involved: It may modulate signaling pathways related to inflammation and pain, such as the prostaglandin and leukotriene pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylbenzoyl)piperazine derivatives: These compounds share the piperazine moiety and exhibit similar pharmacological activities.

    Phenylpyridazinone derivatives: Compounds with a phenyl group attached to the pyridazinone core, showing comparable biological properties.

Uniqueness

5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other pyridazinone derivatives. Its combination of a piperazine ring with a 4-methylbenzoyl group and a phenyl group enhances its potential as a multi-functional therapeutic agent.

Properties

IUPAC Name

4-[4-(4-methylbenzoyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-16-7-9-18(10-8-16)22(28)26-13-11-25(12-14-26)19-15-20(27)23-24-21(19)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKHYGKIRSNGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=O)NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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